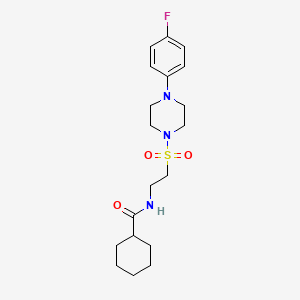![molecular formula C20H19ClN4O2S B2625920 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 850937-49-4](/img/structure/B2625920.png)
1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine is C19H14ClN5OS. Its three-dimensional structure reveals the spatial arrangement of functional groups, which contributes to its biological activity. Computational methods such as density functional theory (DFT) have been employed to optimize its geometry and predict reactivity indices .
Chemical Reactions Analysis
The compound’s reactivity can be attributed to the presence of the 1,3,4-oxadiazole ring, which participates in various chemical reactions. These reactions include nucleophilic substitution, cyclization, and hydrogen bonding. Investigating its behavior under different conditions provides insights into its stability and potential transformations .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Tuberculostatic Activity
1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine and its derivatives have been studied for their potential tuberculostatic activity. Research by Foks et al. (2004) in "Acta poloniae pharmaceutica" found that certain derivatives exhibited minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml (Foks et al., 2004).
Lipase and α-Glucosidase Inhibition
In a study by Bekircan et al. (2015) in the "Journal of Enzyme Inhibition and Medicinal Chemistry", derivatives of this compound were synthesized and tested for their inhibition of lipase and α-glucosidase. Some compounds showed significant inhibitory activities, suggesting potential applications in treating diseases like obesity and diabetes (Bekircan et al., 2015).
Acetylcholinesterase Inhibition
Saeedi et al. (2019) in "Chemistry & Biodiversity" designed and synthesized derivatives of arylisoxazole-phenylpiperazines, including this compound, as selective acetylcholinesterase inhibitors. These compounds could have implications in treating Alzheimer's disease and other neurodegenerative conditions (Saeedi et al., 2019).
Antibacterial Activity
Research by Deshmukh et al. (2017) in the "Journal of Heterocyclic Chemistry" involved the synthesis of novel oxadiazoles containing the phenylpiperazine nucleus and evaluating their antibacterial properties. Some of these compounds demonstrated moderate antibacterial activity against Bacillus subtilis and Escherichia coli (Deshmukh et al., 2017).
Cytotoxicity and Anticancer Properties
Several studies have investigated the cytotoxicity and potential anticancer properties of this compound and its derivatives. Hassanzadeh et al. (2019) in "Research in Pharmaceutical Sciences" synthesized quinazolinone-1, 3, 4-oxadiazole derivatives and found significant cytotoxic activity against certain cancer cell lines (Hassanzadeh et al., 2019).
Mécanisme D'action
The anti-proliferative action of 1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine involves inhibition of the epidermal growth factor receptor (EGFR), a crucial target in TNBC. Docking simulations reveal favorable binding interactions within the EGFR active site. The compound disrupts EGFR signaling pathways, leading to cell cycle arrest and apoptosis in TNBC cells .
Propriétés
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-17-9-5-4-8-16(17)19-22-23-20(27-19)28-14-18(26)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEZVDPVAIUYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)
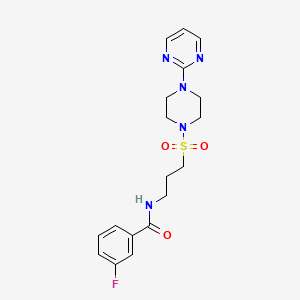
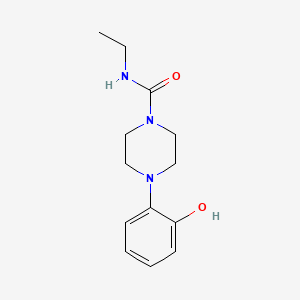
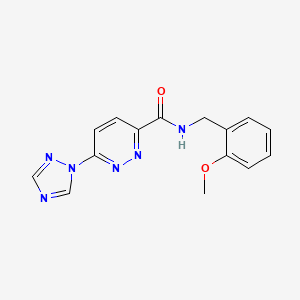
![4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2625843.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2625844.png)
![1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one](/img/structure/B2625845.png)
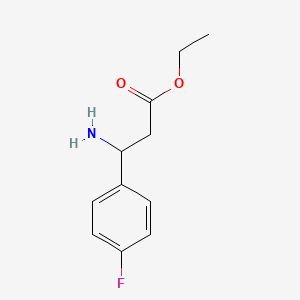
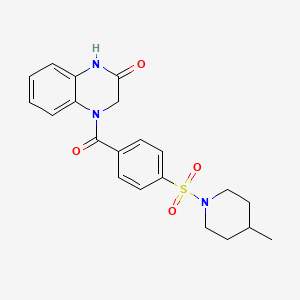
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2625848.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2625849.png)
![2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2625850.png)
